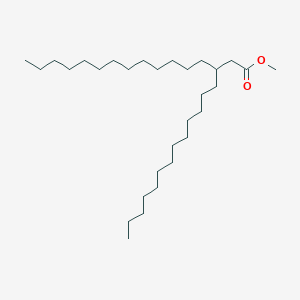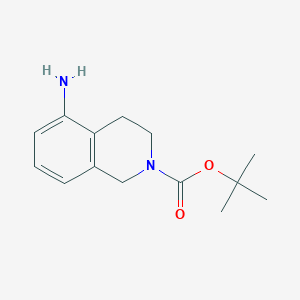![molecular formula C12H17N3O2 B153487 tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 192869-49-1](/img/structure/B153487.png)
tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
説明
The compound tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a chemical intermediate that can be utilized in the synthesis of various pharmacologically active molecules. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carboxylate derivatives and their relevance in medicinal chemistry. For instance, tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate is an intermediate for nicotinic acetylcholine receptor agonists , and tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is an intermediate for small molecule anticancer drugs .
Synthesis Analysis
The synthesis of related tert-butyl carboxylate compounds involves multi-step reactions, often optimized for large-scale production. For example, the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate includes a one-pot process with debenzylation and ring hydrogenation steps, successfully scaled up to multihundred gram quantities . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is synthesized through a sequence of nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4% .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of tert-butyl carboxylate derivatives. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies, revealing its crystallization in the triclinic space group and the proline ring adopting an envelope conformation . This level of structural detail is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The tert-butyl carboxylate moiety is versatile in chemical reactions, often serving as a protective group for carboxylic acids and as a handle for further functionalization. The papers suggest that these compounds can undergo various chemical transformations, such as organocatalyzed synthesis , which is essential for creating diverse libraries of bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds, as seen in the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, can lead to specific molecular packing patterns in the solid state . These properties are important for the compound's stability, solubility, and overall suitability for use in drug development.
科学的研究の応用
Medicinal Chemistry and Pharmaceutical Applications
Pyrimidine derivatives, including structures similar to tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, play a crucial role in the development of therapeutic agents due to their wide range of biological activities. These compounds are instrumental in the synthesis of medications targeting various diseases, showcasing significant anti-inflammatory, anticancer, antiviral, and antibacterial properties. The versatility of pyrimidine scaffolds allows for the design of molecules with enhanced pharmacological activities and reduced toxicity, indicating their potential in drug discovery and development (Rashid et al., 2021).
Optoelectronic Materials
Research on pyrimidine and quinazoline derivatives demonstrates their application in the creation of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems for fabricating materials used in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications. The structural versatility of pyrimidine derivatives makes them valuable in developing novel materials for electronic devices, highlighting their importance in materials science (Lipunova et al., 2018).
Biological and Pharmacological Insights
Pyrimidine metabolism plays a non-proliferative role in cancer beyond its traditional association with cell growth and proliferation. Recent studies indicate that pyrimidine catabolism can induce differentiation in cancer cells and maintain the mesenchymal-like state in solid tumors through the epithelial-to-mesenchymal transition (EMT) process. This understanding opens new avenues for targeting pyrimidine metabolism in cancer therapy, suggesting that modulating pyrimidine levels could offer novel therapeutic strategies for managing cancer (Siddiqui & Ceppi, 2020).
特性
IUPAC Name |
tert-butyl 7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-5-4-10-9(7-15)6-13-8-14-10/h6,8H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMDDESVTHLXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC=NC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627633 | |
| Record name | tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
CAS RN |
192869-49-1 | |
| Record name | tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

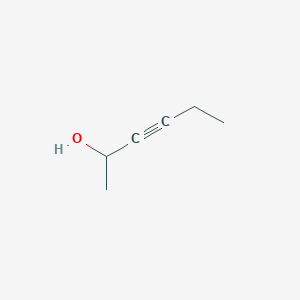
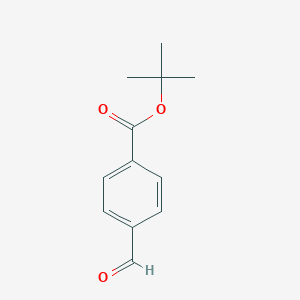
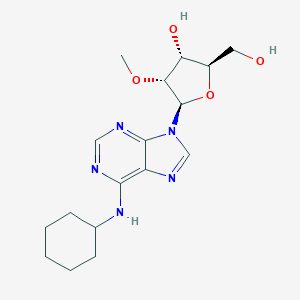
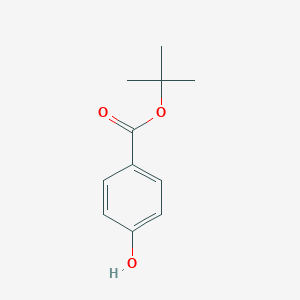
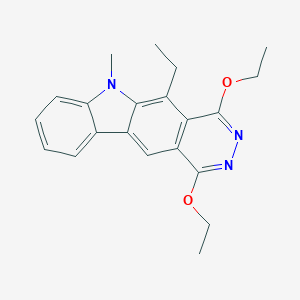

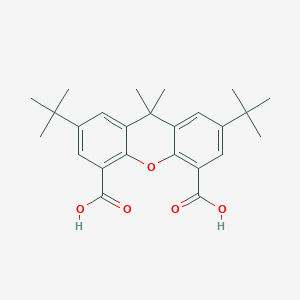
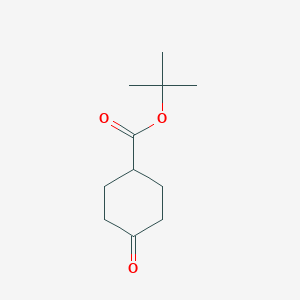
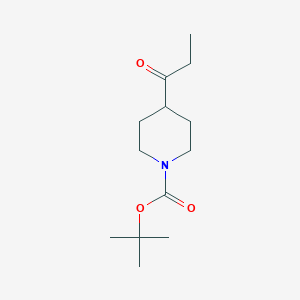
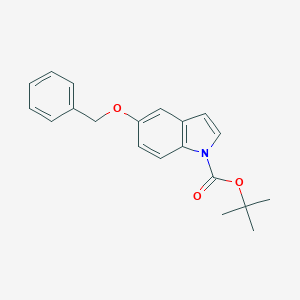
![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)
